molecular formula C6H6N6 B3048292 Pyrimido[4,5-d]pyrimidine-2,4-diamine CAS No. 16357-81-6

Pyrimido[4,5-d]pyrimidine-2,4-diamine

Cat. No.: B3048292
CAS No.: 16357-81-6
M. Wt: 162.15 g/mol
InChI Key: CEXXKZCAMOMPLI-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of bicyclic [6 + 6] systems. This compound is characterized by its unique structure, which consists of two fused pyrimidine rings. It has garnered significant interest in the fields of medicinal and organic chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-d]pyrimidine-2,4-diamine can be achieved through various methods. One common approach involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines. This reaction typically occurs under catalytic conditions in either a basic or acidic medium . Another method includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives with active methylenes . Additionally, a regiospecific one-pot reaction under solvent-free and microwave irradiation conditions has been reported .

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily accessible starting materials and optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive substituents linked to the ring carbon and nitrogen atoms .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles, electrophiles, and oxidizing or reducing agents. Reaction conditions often involve the use of catalysts, specific pH levels, and controlled temperatures to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Comparison with Similar Compounds

Pyrimido[4,5-d]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential therapeutic applications across multiple fields.

Properties

IUPAC Name

pyrimido[4,5-d]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-4-3-1-9-2-10-5(3)12-6(8)11-4/h1-2H,(H4,7,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXXKZCAMOMPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NC2=NC=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552587
Record name Pyrimido[4,5-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-81-6
Record name Pyrimido[4,5-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimido[4,5-d]pyrimidine-2,4-diamine
Reactant of Route 2
Pyrimido[4,5-d]pyrimidine-2,4-diamine
Reactant of Route 3
Pyrimido[4,5-d]pyrimidine-2,4-diamine
Reactant of Route 4
Pyrimido[4,5-d]pyrimidine-2,4-diamine
Reactant of Route 5
Pyrimido[4,5-d]pyrimidine-2,4-diamine
Reactant of Route 6
Pyrimido[4,5-d]pyrimidine-2,4-diamine

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